molecular formula C22H21N3O5 B12181149 N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide

N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide

Cat. No.: B12181149
M. Wt: 407.4 g/mol
InChI Key: ZJZUCWLFRSDAGG-UHFFFAOYSA-N
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Description

N-(4-{[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide is a pyridazinone derivative characterized by a 6-oxopyridazin-1(6H)-yl core substituted with a 3,4-dimethoxyphenyl group at the 3-position. An acetyl linker bridges this pyridazinone moiety to a para-substituted phenyl ring bearing an acetamide group.

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

N-[4-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]phenyl]acetamide

InChI

InChI=1S/C22H21N3O5/c1-14(26)23-17-7-4-15(5-8-17)19(27)13-25-22(28)11-9-18(24-25)16-6-10-20(29-2)21(12-16)30-3/h4-12H,13H2,1-3H3,(H,23,26)

InChI Key

ZJZUCWLFRSDAGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the pyridazinone core with a dimethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide has been investigated for its role as a phosphodiesterase (PDE) inhibitor . PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which play crucial roles in various physiological processes. Inhibition of PDEs can lead to increased levels of cyclic adenosine monophosphate (cAMP), which has been associated with anti-inflammatory effects and improved neuronal health.

Table 1: PDE Inhibition and Therapeutic Implications

PDE Type Role in Disease Therapeutic Potential
PDE4Involved in inflammation and immune responsesTreatment of asthma, COPD, and other inflammatory diseases
PDE5Regulates blood flow and smooth muscle relaxationTreatment of erectile dysfunction and pulmonary hypertension

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function. By acting as an antagonist at these receptors, the compound may help prevent excitotoxicity, a process that can lead to neuronal damage in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study: Neuroprotection in Alzheimer's Disease Models

In experimental models of Alzheimer's disease, compounds similar to this compound have demonstrated the ability to reduce amyloid-beta plaque formation and improve cognitive function. These findings suggest that the compound could be a candidate for further development in treating neurodegenerative diseases.

Anti-inflammatory Applications

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. In preclinical studies, it has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers commonly associated with inflammation.

Table 2: Inflammatory Markers Affected by the Compound

Cytokine Role in Inflammation Effect of Compound
TNF-αPromotes inflammationDecreased production
IL-6Mediates immune responsesReduced levels

Mechanism of Action

The mechanism of action of N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide involves its interaction with specific molecular targets. The pyridazinone core can inhibit certain enzymes or receptors, leading to various biological effects. The dimethoxyphenyl group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis methods, yields, and notable properties:

Compound Name & Structure Pyridazinone Substituents Phenylacetamide Substituents Synthesis Method Yield Notable Properties/Applications References
Target Compound : N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide 3-(3,4-dimethoxyphenyl) 4-acetamidophenyl Not explicitly described in evidence N/A Hypothesized enzyme inhibition -
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide 4,5-dichloro 3-(azepan-1-ylsulfonyl)-4-methyl Acid chloride coupling with aniline 79% PRMT5-substrate adaptor inhibitor
N-(4-Acetamidophenyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide 3-(naphthalen-1-yl) 4-acetamidophenyl Not detailed N/A Structural analog for binding studies
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) 3-methyl, 5-(4-methylthiobenzyl) 4-bromophenyl Acetyl chloride reaction with hydrazide 10% Low yield, potential thio-linked SAR
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c) 3-(4-fluorophenylpiperazinyl) Antipyrine-linked phenyl DCM-MeOH elution after coupling 63% Antipyrine hybrid, IR: 1711 cm⁻¹ (C=O)
2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide Acryloyl-linked 3,4-dimethoxyphenyl 4-chlorophenyl Electrochemical study in HCl solution N/A Carbon steel corrosion inhibitor

Key Structural and Functional Insights:

Pyridazinone Core Modifications: Electron-Withdrawing Groups (EWGs): Chloro substituents (e.g., 4,5-dichloro in ) may enhance electrophilicity, favoring interactions with nucleophilic enzyme residues.

Hybrid Structures: Antipyrine-linked derivatives () integrate anti-inflammatory moieties, suggesting dual pharmacological roles.

Synthesis Efficiency :

  • High yields (79%) are achieved via acid chloride coupling (), while acetyl chloride reactions () show lower efficiency (10–46%). The target compound’s synthesis likely follows similar coupling strategies.

Application Diversity :

  • While most analogs target enzymes (), the 3,4-dimethoxyphenyl acryloyl derivative () demonstrates corrosion inhibition, highlighting substituent-dependent versatility.

Biological Activity

N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide, a pyridazinone derivative, has garnered attention for its potential biological activities, particularly as a phosphodiesterase 4 (PDE4) inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O5, with a molecular weight of 407.42 g/mol. Its structure includes:

  • Pyridazinone Core : Central to its biological activity.
  • Dimethoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.
  • Acetamide Moiety : Contributes to the compound's reactivity and binding properties.

The presence of these functional groups suggests a multifaceted interaction profile with biological targets, particularly enzymes involved in cyclic nucleotide metabolism.

This compound primarily functions as a selective inhibitor of PDE4. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various signaling pathways. Elevated cAMP levels can modulate inflammatory responses and promote vasodilation, making this compound a candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Therapeutic Applications

The therapeutic potential of this compound includes:

  • Anti-inflammatory Agents : Due to its PDE4 inhibitory activity, it can be used in managing inflammatory conditions.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties against various bacterial strains .

Case Studies and Research Findings

  • Inhibition Studies : Molecular docking studies have demonstrated that this compound binds effectively to PDE4 active sites, suggesting a strong inhibitory effect .
  • Antimicrobial Testing : In vitro studies have reported moderate to significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans .
    CompoundAntibacterial Activity (mm)Antifungal Activity (mm)
    This compound15 (E. coli), 18 (S. aureus)14 (C. albicans)
    Reference Drug (Amphotericin B)-18

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